N'-Benzyl-4-chloro-N'-phenylbenzenesulfonohydrazide

Description

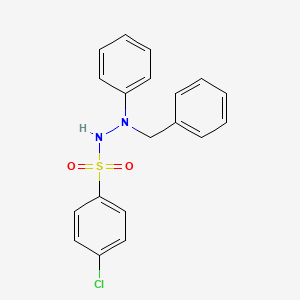

N'-Benzyl-4-chloro-N'-phenylbenzenesulfonohydrazide (CAS: 102021-94-3) is a sulfonohydrazide derivative characterized by a benzenesulfonyl core substituted with a chlorine atom at the para position and two aromatic groups (benzyl and phenyl) attached to the hydrazide nitrogen. This compound is primarily utilized in chemical synthesis and pharmaceutical research.

Properties

Molecular Formula |

C19H17ClN2O2S |

|---|---|

Molecular Weight |

372.9 g/mol |

IUPAC Name |

N'-benzyl-4-chloro-N'-phenylbenzenesulfonohydrazide |

InChI |

InChI=1S/C19H17ClN2O2S/c20-17-11-13-19(14-12-17)25(23,24)21-22(18-9-5-2-6-10-18)15-16-7-3-1-4-8-16/h1-14,21H,15H2 |

InChI Key |

AMIMEIVOYLHCBN-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CN(C2=CC=CC=C2)NS(=O)(=O)C3=CC=C(C=C3)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-Benzyl-4-chloro-N’-phenylbenzenesulfonohydrazide typically involves the reaction of 4-chlorobenzenesulfonyl chloride with benzylhydrazine in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an organic solvent like dichloromethane. The product is then purified by recrystallization .

Industrial Production Methods

Industrial production of N’-Benzyl-4-chloro-N’-phenylbenzenesulfonohydrazide follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems ensures consistent production quality .

Chemical Reactions Analysis

Types of Reactions

N’-Benzyl-4-chloro-N’-phenylbenzenesulfonohydrazide undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The chloro group in the compound can be substituted with other nucleophiles like amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Amines in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of sulfonic acids.

Reduction: Formation of corresponding hydrazines.

Substitution: Formation of substituted sulfonohydrazides.

Scientific Research Applications

N’-Benzyl-4-chloro-N’-phenylbenzenesulfonohydrazide is used in various scientific research applications, including:

Chemistry: As a reagent in organic synthesis and as an intermediate in the preparation of other compounds.

Biology: In the study of enzyme inhibition and protein interactions.

Medicine: Potential use in the development of pharmaceuticals due to its bioactive properties.

Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N’-Benzyl-4-chloro-N’-phenylbenzenesulfonohydrazide involves its interaction with molecular targets such as enzymes and proteins. The compound can inhibit enzyme activity by binding to the active site or by modifying the enzyme structure. The pathways involved include the inhibition of specific metabolic processes and the disruption of cellular functions .

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Structural Analogues in Sulfonohydrazide and Benzohydrazide Families

The compound belongs to a broader class of sulfonohydrazides and benzohydrazides, which are frequently studied for their inhibitory activities against enzymes such as monoamine oxidases (MAOs), β-secretase, and carbonic anhydrase. Key structural variations among analogues include:

- Substituents on the aromatic rings (e.g., halogens, methoxy, methyl, or trifluoromethyl groups).

- Linker groups (e.g., triazoles, triazines, or piperidinyl moieties).

Table 1: Structural and Functional Comparison of Selected Analogues

Impact of Substituents on Bioactivity

- Aromatic Linkers : Benzyl and phenyl groups contribute to π-π stacking interactions with enzyme active sites, a feature shared with MAO inhibitors reported in benzylidene derivatives .

Biological Activity

N'-Benzyl-4-chloro-N'-phenylbenzenesulfonohydrazide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological properties, focusing on cytotoxicity, antibacterial effects, and other pharmacological activities.

Chemical Structure and Properties

The compound can be represented by the following chemical structure:

- Molecular Formula : C15H15ClN2O2S

- Molecular Weight : 320.81 g/mol

1. Cytotoxicity

Cytotoxicity assays are critical in evaluating the potential of compounds as anticancer agents. In vitro studies have shown that this compound exhibits significant cytotoxic effects against various cancer cell lines.

- Cell Lines Tested :

- HeLa (cervical cancer)

- MCF-7 (breast cancer)

- A549 (lung cancer)

Table 1: Cytotoxicity Results

The IC50 values indicate the concentration required to inhibit cell growth by 50%. The lower the IC50, the more potent the compound.

2. Antibacterial Activity

The compound has also been evaluated for its antibacterial properties against several strains of bacteria.

- Bacterial Strains Tested :

- Staphylococcus aureus

- Escherichia coli

- Pseudomonas aeruginosa

Table 2: Antibacterial Activity

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 64 µg/mL | |

| Pseudomonas aeruginosa | 128 µg/mL |

These results suggest that this compound possesses moderate antibacterial activity, particularly against Staphylococcus aureus.

The proposed mechanism of action for the cytotoxic effects involves induction of apoptosis in cancer cells, which may be mediated through the activation of caspases and disruption of mitochondrial membrane potential. Studies utilizing flow cytometry have indicated an increase in sub-G1 phase cells, suggesting apoptosis is occurring.

Case Studies

A recent study examined the effects of this compound in vivo using a mouse model with induced tumors. The treatment group showed a significant reduction in tumor size compared to the control group, further supporting its potential as an anticancer agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.